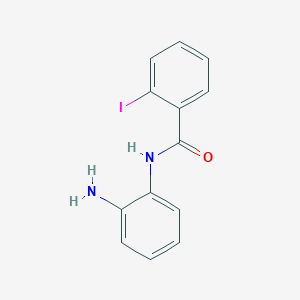

N-(2-aminophenyl)-2-iodobenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

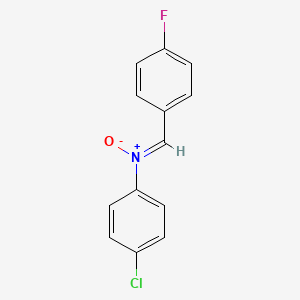

“N-(2-aminophenyl)-2-iodobenzamide” is a derivative of N-(2-aminophenyl)benzamide . It is a compound that has been synthesized for potential inhibition of Histone Deacetylases (HDACs) and associated anticancer activity .

Synthesis Analysis

The synthesis of N-(2-aminophenyl)-2-iodobenzamide involves various chemical techniques . For instance, a novel N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide was synthesized by the condensation of ethyl 2-(2 isopropylphenoxy) acetic acid with 1,2-diaminobenzene .Molecular Structure Analysis

The molecular structure of N-(2-aminophenyl)-2-iodobenzamide can be characterized by different spectroscopic techniques such as 1H, 13C NMR, and LC-MS . The structure was confirmed by X-ray diffraction (XRD) studies .Chemical Reactions Analysis

The chemical reactions involving N-(2-aminophenyl)-2-iodobenzamide are complex and involve various steps . For instance, the [4+2]-cycloaddition of 2-aminophenyl enones with cyclic N-sulfimines has been employed in the synthesis of related compounds .Scientific Research Applications

- Synthesis Method : Researchers have successfully developed an efficient method for synthesizing secondary amides using easily accessible N-(2-aminophenyl)benzamide and phenyl isocyanate . Notably, the leaving group can be easily recuperated as a carbonylated N-heterocycle, which holds relevance in pharmaceutical applications.

- Sensing Applications : Boronic acids are increasingly utilized in diverse areas of research, including interactions with diols and strong Lewis bases (e.g., fluoride or cyanide anions). These interactions make them valuable for sensing applications .

Medicinal Chemistry and Drug Development

Boronic Acid Chemistry

Mechanism of Action

Target of Action

N-(2-aminophenyl)-2-iodobenzamide primarily targets Histone Deacetylase (HDAC) . HDACs are a group of enzymes that remove acetyl groups from an ε-N-acetyl lysine amino acid on a histone, allowing the histones to wrap the DNA more tightly. This function is crucial for gene regulation, cell cycle progression, and developmental events .

Mode of Action

N-(2-aminophenyl)-2-iodobenzamide acts as an inhibitor of HDAC . By inhibiting HDAC, it prevents the removal of acetyl groups from the histones, leading to a more relaxed DNA structure. This alteration can affect gene expression, potentially leading to the suppression of tumor growth .

Biochemical Pathways

The compound’s action affects the histone acetylation-deacetylation pathway . This pathway plays a key role in the regulation of gene expression. By inhibiting HDAC, N-(2-aminophenyl)-2-iodobenzamide can alter the expression of genes involved in cell proliferation and survival, potentially leading to the inhibition of tumor growth .

Pharmacokinetics

Similar compounds have been shown to have good bioavailability and distribution

Result of Action

The inhibition of HDAC by N-(2-aminophenyl)-2-iodobenzamide can lead to changes in gene expression that result in the suppression of tumor growth . This makes it a potential candidate for the development of anticancer therapeutics .

Future Directions

The future directions in the research of N-(2-aminophenyl)-2-iodobenzamide and its derivatives involve the design of new derivatives that could be successful agents in view of safety and efficacy to enhance life quality . The focus is on the literature survey of chemical diversity of phenoxy acetamide and its derivatives in the molecular framework .

properties

IUPAC Name |

N-(2-aminophenyl)-2-iodobenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11IN2O/c14-10-6-2-1-5-9(10)13(17)16-12-8-4-3-7-11(12)15/h1-8H,15H2,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSZZIJSRFOGCAG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NC2=CC=CC=C2N)I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11IN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-aminophenyl)-2-iodobenzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-2-(2-((3-chlorophenyl)amino)thiazol-4-yl)ethanone](/img/structure/B2376110.png)

![[3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]-(1,3-thiazol-4-yl)methanone](/img/structure/B2376117.png)

![5-phenyl-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)oxazole-2-carboxamide](/img/structure/B2376120.png)

![1-(4-Chlorophenyl)-2-(2-(diethylamino)ethyl)-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2376121.png)

![[1-(5-amino-2-methyl-1H-1,3-benzodiazol-1-yl)cyclobutyl]methanol](/img/structure/B2376122.png)

![3-chloro-2-(4-methylphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2376124.png)

![3-(4-methoxyphenyl)-2-(2-morpholin-4-yl-2-oxoethyl)sulfanyl-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2376128.png)